2-[3-(Dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(Dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C25H28N2O4 This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a dimethylamino propyl side chain, and a propoxyphenyl group
Preparation Methods
The synthesis of 2-[3-(Dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dimethylamino propyl side chain: This can be achieved through nucleophilic substitution reactions.
Attachment of the propoxyphenyl group: This step often involves the use of coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-[3-(Dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-[3-(Dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Differing by the presence of a methyl group and a phenyl group instead of a propoxyphenyl group.
2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Differing by the presence of ethoxy and methylbutoxy groups and a fluorine atom.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C25H28N2O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H28N2O4/c1-4-16-30-18-12-10-17(11-13-18)22-21-23(28)19-8-5-6-9-20(19)31-24(21)25(29)27(22)15-7-14-26(2)3/h5-6,8-13,22H,4,7,14-16H2,1-3H3 |
InChI Key |
XSRQIMOQWLNYJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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